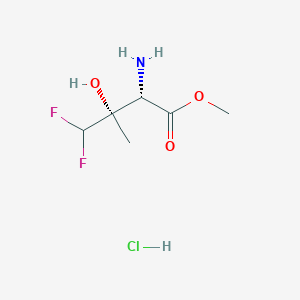

cis-Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate hydrochloride

Description

cis-Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate hydrochloride is a fluorinated β-amino acid ester derivative with a hydrochloride salt form. Its structure features a cis-configuration at the 3-hydroxy and 3-methyl substituents, a difluoromethyl group at C4, and an amino group at C2.

Properties

IUPAC Name |

methyl (2S,3S)-2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO3.ClH/c1-6(11,5(7)8)3(9)4(10)12-2;/h3,5,11H,9H2,1-2H3;1H/t3-,6+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRRUOSYRXIJFJ-QEUBVXLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)N)(C(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]([C@@H](C(=O)OC)N)(C(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as methyl acetoacetate and difluoroacetic acid.

Formation of Intermediate: The initial step involves the reaction of methyl acetoacetate with difluoroacetic acid under acidic conditions to form an intermediate compound.

Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.

Hydrolysis and Esterification: The resulting compound undergoes hydrolysis followed by esterification to yield the final product, cis-Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

cis-Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Various nucleophiles such as halides, thiols, and amines

Major Products Formed

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of alcohols

Substitution: Formation of substituted derivatives with different functional groups

Scientific Research Applications

cis-Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cis-Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or receptor binding.

Comparison with Similar Compounds

Key Comparative Analysis

Substituent Effects on Reactivity and Stability: The 4,4-difluoro and 3-hydroxy groups in the target compound introduce steric and electronic effects distinct from the 3,3-dimethyl and trifluoroethylamino groups in the first comparator. Fluorine’s electronegativity enhances metabolic stability but may complicate synthesis due to handling fluorinated reagents.

Synthetic Methodology: Both comparators employ nucleophilic substitution (SN2) or alkylation strategies.

Physicochemical Properties: The hydrochloride salt form of the target compound enhances solubility in polar solvents, similar to the cyclobutane-derived comparator. Fluorine content differentiates the target compound: 4,4-difluoro groups may lower logP (increased hydrophilicity) compared to the trifluoroethylamino group in the first comparator.

Analytical Characterization :

- The comparators were analyzed via LCMS and HPLC, but data for the target compound are absent in the provided evidence. Fluorine NMR (¹⁹F) would be critical for verifying difluoro substitution in the target compound.

Research Implications and Limitations

- Data Gaps : Synthesis details, crystallographic data (e.g., via SHELX or ORTEP), and biological activity data for the target compound are unavailable in the provided evidence, limiting direct functional comparisons.

Biological Activity

Chemical Structure and Properties

cis-Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate hydrochloride is a synthetic compound characterized by its unique structure, which includes amino, difluoro, and hydroxy functional groups. Its molecular formula is CHClFNO, with a molecular weight of approximately 183.15 g/mol. The presence of these functional groups contributes to its distinct chemical properties and potential biological activities .

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound's structural features suggest potential engagement in multiple biological pathways, although specific mechanisms are still under investigation.

Potential Biological Targets

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : It could interact with receptors that modulate cellular signaling.

- Cell Cycle Regulation : Similar compounds have shown effects on cell cycle progression, indicating potential for anticancer activity.

Comparative Analysis

A comparative analysis with similar compounds reveals that the unique combination of difluoro and hydroxy groups in cis-methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate enhances its reactivity and biological activity compared to other analogs:

| Compound Name | Key Features | Differences |

|---|---|---|

| Methyl 2-amino-3-hydroxy-3-methylbutanoate | Lacks difluoro groups | Different reactivity and biological activity |

| Methyl 2-amino-4,4-difluoro-3-hydroxybutanoate | Similar structure but without methyl group | Affects steric properties and interactions |

| Methyl 2-amino-4-fluoro-3-hydroxybutanoate | Contains only one fluorine atom | Results in altered chemical properties |

This table illustrates how the unique structural features of cis-methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate distinguish it from other compounds, potentially leading to diverse biological effects .

In Vitro Studies

Recent studies have focused on the compound's effects on cell lines. For instance, preliminary in vitro assays indicate that at concentrations around 50 µM, cis-methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate exhibits significant inhibition of cell proliferation in HeLa cells. The mechanism appears to involve modulation of cell cycle proteins such as p21(WAF1) and cyclin D1 .

Toxicological Assessments

Toxicological evaluations have shown that at lower concentrations (below 10 µM), cis-methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate does not exhibit significant cytotoxic effects on normal human fibroblast cells. This finding suggests a favorable safety profile for potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.